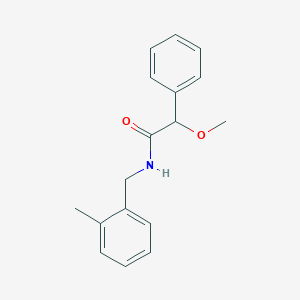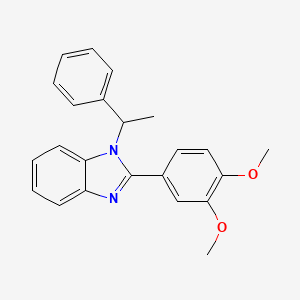![molecular formula C20H14ClN3O4 B3929202 N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3929202.png)
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide
Overview
Description
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide, also known as BPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPN belongs to the class of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Scientific Research Applications
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by increasing DNA damage and inducing cell death. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory disorders such as colitis and arthritis.
Mechanism of Action
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. PARP inhibitors such as this compound selectively target cancer cells that have defects in DNA repair pathways, leading to increased DNA damage and cell death. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In cancer cells, this compound has been shown to increase DNA damage and induce cell death. In the brain, this compound has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide has several advantages for lab experiments, including its potent inhibitory activity against PARP, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective and anti-inflammatory effects. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and treatment duration.
Future Directions
There are several future directions for research on N-[4-(benzoylamino)phenyl]-2-chloro-4-nitrobenzamide. One area of research is the development of more potent and selective PARP inhibitors that can be used in combination with other cancer therapies. Another area of research is the exploration of this compound's neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and treatment duration of this compound in various diseases.
properties
IUPAC Name |
N-(4-benzamidophenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-18-12-16(24(27)28)10-11-17(18)20(26)23-15-8-6-14(7-9-15)22-19(25)13-4-2-1-3-5-13/h1-12H,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZXKQNDTYDUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methoxyphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3929120.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929136.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929138.png)
![ethyl 4-[N-(2,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929145.png)

![2-{[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B3929158.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3929169.png)

![N~2~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3929198.png)
![8-[3-(morpholin-4-ylmethyl)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3929215.png)

![2-cyclopentyl-N-({4-methyl-5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B3929222.png)
![ethyl 4-[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3929223.png)